molecular formula C17H19N3O3S B2996427 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-84-1

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2996427
CAS No.: 868978-84-1
M. Wt: 345.42
InChI Key: PPOCBZIGTOSZKJ-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked via a sulfonamide group to an ethyl chain terminating in a 7-methylimidazo[1,2-a]pyridine moiety. This structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds. The compound’s structural complexity highlights its relevance in medicinal chemistry, particularly in drug discovery targeting neurological or inflammatory pathways .

Properties

IUPAC Name

4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-13-8-10-20-12-14(19-17(20)11-13)7-9-18-24(21,22)16-5-3-15(23-2)4-6-16/h3-6,8,10-12,18H,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOCBZIGTOSZKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of 7-methylimidazo[1,2-a]pyridine: This can be achieved by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization.

    Alkylation: The 7-methylimidazo[1,2-a]pyridine is then alkylated using an ethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfonamide Formation: The alkylated product is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide amine.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The imidazo[1,2-a]pyridine moiety can interact with nucleic acids or proteins, further contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, differing primarily in substituents or core heterocycles. These variations influence physicochemical properties, binding affinities, and metabolic stability.

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Heterocycle Benzene Substituent Linker/Chain Key Structural Differences
4-methoxy-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide Imidazo[1,2-a]pyridine (7-Me) 4-methoxy Ethyl sulfonamide Reference compound
4-ethyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide Imidazo[1,2-a]pyridine (7-Me) 4-ethyl Ethyl sulfonamide Ethyl (hydrophobic) vs. methoxy (polar)
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide Pyrimidine 4-methoxy Diethylamino-pyrimidine Heterocycle substitution (pyrimidine)
7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)... Pyrazolo[1,5-a]pyridine N/A Pyrrolidinyl-dimethylamino Core heterocycle and side-chain changes

Key Observations from Structural Analogues

Methoxy groups (as in the reference compound) improve water solubility due to their polar nature, which may favor pharmacokinetic profiles in aqueous environments .

Pyrazolo[1,5-a]pyridine derivatives (e.g., 7-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)...) introduce nitrogen-rich cores, which may enhance binding to enzymes like kinases or phosphodiesterases .

Biological Activity

4-Methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that incorporates a methoxy group and an imidazo[1,2-a]pyridine moiety. This compound has garnered attention due to its potential biological activities, particularly in the field of cancer research. The unique structural features of this compound suggest significant interactions with various biological targets, making it a candidate for further pharmacological studies.

Structural Characteristics

The structural formula of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can be represented as follows:

C16H20N3O3S\text{C}_{16}\text{H}_{20}\text{N}_{3}\text{O}_{3}\text{S}

This compound features:

  • A methoxy group at the para position relative to the amide nitrogen.
  • An imidazo[1,2-a]pyridine unit attached via an ethyl linker.

Antitumor Properties

Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit promising results in inhibiting cancer cell proliferation. The biological activity of 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has been linked to:

  • Inhibition of cancer cell growth : In vitro assays demonstrate that this compound can effectively inhibit the proliferation of various cancer cell lines.
  • Modulation of enzyme activity : The compound interacts with enzymes involved in cancer metabolism and signal transduction pathways, potentially altering their activity and impacting tumor growth.

Structure-Activity Relationship (SAR)

Modifications to the imidazo[1,2-a]pyridine structure can enhance selectivity and potency against specific cancer types. For instance, variations in substituents on the imidazo ring influence binding affinities and selectivity towards specific targets.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to 4-methoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide along with their notable activities:

Compound NameStructure FeaturesNotable Activities
7-Methylimidazo[1,2-a]pyridineContains only the imidazo ringKnown for mutagenic properties
4-MethoxybenzamideLacks the imidazo componentExhibits lower biological activity
N-(Pyridin-2-yl)benzamideSimilar benzamide structureDifferent biological profiles
5-Fluoro-N-(pyridin-3-yl)benzamideFluorinated analogIncreased potency against certain cancers

The unique combination of the methoxy group and the imidazo[1,2-a]pyridine unit distinguishes this compound, particularly concerning its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. For example:

  • A study demonstrated that modifications to similar compounds led to enhanced antitumor activity in specific cancer cell lines, indicating a promising avenue for drug development.
  • Another investigation highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective inhibitors in various cancer pathways.

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